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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective allylic amination of
olefins utilizing the White Catalyst, formally known as [1,2-
bis(phenylsulfinyl)ethane]palladium(ll) diacetate. This palladium(ll)/bis-sulfoxide complex
enables the direct conversion of C-H bonds to C-N bonds, offering a powerful tool for the
synthesis of chiral amines, which are prevalent motifs in pharmaceuticals and natural products.
The protocols outlined below cover both intramolecular and intermolecular variants of this
transformation, highlighting the high levels of stereocontrol achievable.

Intramolecular Diastereoselective Allylic C-H
Amination

The White Catalyst effectively catalyzes the intramolecular amination of N-tosyl carbamates
derived from chiral homoallylic alcohols. This reaction proceeds with high diastereoselectivity to
furnish anti-oxazolidinones, which are valuable precursors to syn-1,2-amino alcohols. The
stereochemical outcome is dictated by the existing stereocenter in the substrate.

Quantitative Data Summary
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The following table summarizes the diastereoselective cyclization of various chiral homoallylic

N-tosyl carbamates to their corresponding anti-oxazolidinones.

Entry

Substrate

Yield (%)

Diastereomeric
Ratio (anti:syn)

(R)-1-phenylbut-3-en-

1-yl tosylcarbamate

61

6:1

(R)-1-cyclohexylbut-3-
en-1-yl

tosylcarbamate

75

8:1

(R)-1-(naphthalen-2-
yl)but-3-en-1-yl

tosylcarbamate

65

71

(R)-1-(thiophen-2-
yl)but-3-en-1-yl

tosylcarbamate

58

5:1

(4R,5S)-5-methyl-1-
phenylhex-1-en-4-yl

tosylcarbamate

85

151

Experimental Protocol: Synthesis of anti-(4R,5R)-4-
phenyl-5-vinyloxazolidin-2-one

A detailed procedure for the synthesis of the product from Entry 1 is provided below.

Materials:

(R)-1-phenylbut-3-en-1-yl tosylcarbamate

Phenyl-1,4-benzoquinone (PhBQ)

Tetrahydrofuran (THF), anhydrous

White Catalyst ([Pd(PhSOCH2CH2SOPh)(OACc)2])
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» Standard glassware for inert atmosphere reactions

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add (R)-1-phenylbut-3-en-1-yl
tosylcarbamate (1 equivalent).

e Add the White Catalyst (0.10 equivalents) and phenyl-1,4-benzoquinone (1.05 equivalents).

o Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to achieve a
substrate concentration of 0.66 M.

e Seal the vial and heat the reaction mixture at 45 °C for 72 hours.

 After cooling to room temperature, the reaction mixture is concentrated under reduced
pressure.

e The crude product is then purified by flash column chromatography on silica gel to afford the
diastereomerically pure anti-oxazolidinone.[1][2]

Proposed Catalytic Cycle

The reaction is believed to proceed through a Pd(ll)/bis-sulfoxide mediated C-H cleavage to
form a rt-allylPd intermediate, followed by an acetate-assisted deprotonation of the nitrogen
nucleophile to facilitate the cyclization.
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Caption: Proposed catalytic cycle for intramolecular allylic C-H amination.

Intermolecular Linear-Selective Allylic C-H
Amination

For intermolecular reactions, a heterobimetallic system comprising the White Catalyst and a
chromium(lll)-salen co-catalyst provides excellent regio- and stereoselectivity for the formation
of linear (E)-allylic amines from a-olefins.[3][4][5] This method is notable for its broad substrate

scope and functional group tolerance.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1279874?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2720796/
https://www.researchgate.net/publication/221762229_Iron-Catalyzed_Intramolecular_Allylic_C-H_Amination
https://pubs.acs.org/doi/10.1021/ja710206u
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The following table showcases the intermolecular allylic C-H amination of various a-olefins with
methyl N-(p-toluenesulfonyl)carbamate.

o-Olefin . Regioselectivit Stereoselectivi
Entry Yield (%)
Substrate y (L:B) ty (E:2)
1 Allyl cyclohexane 75 >100:1 >100:1
2 Safrole 72 >20:1 >20:1
3 1-Decene 65 71 17:1

Boc-protected
4 _ 78 >20:1 >20:1
homoallylamine

Silyl-protected
5 homoallylic 82 >20:1 >20:1

alcohol

L:B = Linear:Branched

Experimental Protocol: Synthesis of (E)-methyl (4-
cyclohexylbut-2-en-1-yl)(tosyl)carbamate

A representative procedure for the reaction in Entry 1 is detailed below.
Materials:

 Allyl cyclohexane

Methyl N-(p-toluenesulfonyl)carbamate

White Catalyst ([Pd(PhSOCH2CH2SOPh)(OACc)2])

(salen)Cr(lINCI

1,4-Benzoquinone (BQ)
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tert-Butyl methyl ether (MTBE)

N,N-Diisopropylethylamine (DIPEA)

Procedure:

To a stoppered test tube, add the White Catalyst (0.10 equivalents) and (salen)Cr(III)CI (0.06
equivalents).

Add 1,4-benzoquinone (2.0 equivalents) and methyl N-(p-toluenesulfonyl)carbamate (2.0
equivalents).

Under air, sequentially add tert-butyl methyl ether (to achieve a substrate concentration of
~0.6 M), allyl cyclohexane (1.0 equivalent), and N,N-diisopropylethylamine (0.06
equivalents).

Cap the test tube with a glass stopper and stir the mixture at 40 °C for 72 hours.

After cooling to room temperature, the reaction mixture is filtered, and the insoluble material
is washed with diethyl ether.

The filtrate is washed with a 5% aqueous sodium carbonate solution, and the aqueous layer
is extracted with diethyl ether.

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under
reduced pressure.

The residue is purified by medium pressure preparative chromatography (silica gel) to yield
the linear (E)-allylic amine product.[3][4]

Proposed Heterobimetallic Catalytic Cycle

In this system, the palladium catalyst is responsible for the allylic C-H cleavage, while the

chromium co-catalyst promotes the amination of the resulting tt-allyl palladium intermediate.
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Caption: Heterobimetallic catalytic cycle for intermolecular allylic C-H amination.

Application in Drug Development

The stereoselective synthesis of chiral amines is of paramount importance in drug discovery
and development. The White Catalyst-mediated allylic amination provides a direct and efficient
method to access these valuable building blocks from simple, unactivated olefins. This C-H
functionalization strategy allows for the late-stage introduction of nitrogen functionality into
complex molecules, streamlining synthetic routes and enabling the rapid generation of analog
libraries for structure-activity relationship (SAR) studies. The high degree of stereocontrol is
particularly crucial, as the biological activity of chiral drugs is often dependent on a single
enantiomer or diastereomer. The protocols described herein are applicable to the synthesis of a
wide range of nitrogen-containing motifs found in medicinally relevant compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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